molecular formula C32H46O5 B8105972 ZK168281

ZK168281

Cat. No.: B8105972
M. Wt: 510.7 g/mol
InChI Key: FUDAEUIGIJZUAY-UMIRZPQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZK168281 is a synthetic compound known as a 25-carboxylic ester 1α,25-dihydroxyvitamin D3 analog. It is a pure antagonist of the vitamin D receptor, with a dissociation constant (Kd) of 0.1 nanomolar. This compound is effective in inhibiting the interaction between the vitamin D receptor and its coactivator proteins, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZK168281 involves the modification of the 1α,25-dihydroxyvitamin D3 molecule to introduce a 25-carboxylic ester group. The synthetic route typically includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of 1α,25-dihydroxyvitamin D3 are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Carboxylic Ester Group: The protected intermediate is then reacted with a carboxylic acid derivative to introduce the 25-carboxylic ester group.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

ZK168281 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the ester group or other functional groups in the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

ZK168281 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the interactions between the vitamin D receptor and its coactivator proteins.

    Biology: Employed in research to understand the role of the vitamin D receptor in various biological processes, such as calcium homeostasis, cell growth, and differentiation.

    Medicine: Investigated for its potential therapeutic applications in diseases related to vitamin D receptor dysfunction, such as osteoporosis and certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the vitamin D receptor

Mechanism of Action

ZK168281 exerts its effects by binding to the ligand-binding domain of the vitamin D receptor. This binding prevents the optimal folding of the C-terminal region of the receptor, thereby inhibiting the recruitment of coactivator proteins. As a result, the transcriptional regulation induced by 1α,25-dihydroxyvitamin D3 is antagonized. The compound stabilizes the receptor in an antagonistic conformation, preventing its activation and subsequent gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ZK168281

This compound is unique in its high affinity for the vitamin D receptor, with a dissociation constant of 0.1 nanomolar. It exhibits lower residual agonistic activity and higher antagonistic effects compared to similar compounds like ZK159222. This makes this compound a more potent and selective antagonist of the vitamin D receptor .

Properties

IUPAC Name

ethyl (E)-3-[1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O5/c1-5-37-30(36)14-16-32(17-18-32)29(35)13-8-21(2)26-11-12-27-23(7-6-15-31(26,27)4)9-10-24-19-25(33)20-28(34)22(24)3/h8-10,13-14,16,21,25-29,33-35H,3,5-7,11-12,15,17-20H2,1-2,4H3/b13-8+,16-14+,23-9+,24-10-/t21-,25-,26-,27+,28+,29-,31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDAEUIGIJZUAY-UMIRZPQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1(CC1)[C@@H](/C=C/[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.